molecular formula C7H8ClN3O B1455558 6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride CAS No. 1306739-89-8

6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride

Cat. No.: B1455558
CAS No.: 1306739-89-8
M. Wt: 185.61 g/mol
InChI Key: JLDSQYGHEHUTHD-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 3rd position, and a dihydroimidazo ring fused to a pyridazine ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloropyridazine with methoxy-substituted imidazole derivatives under acidic or basic conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted imidazo[1,2-b]pyridazines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-a]pyridine
  • 6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-c]pyrimidine
  • 6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-d]pyrazine

Uniqueness

6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-12-7-4-9-6-3-2-5(8)10-11(6)7/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDSQYGHEHUTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride
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6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride
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6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride
Reactant of Route 4
6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride
Reactant of Route 5
6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride
Reactant of Route 6
6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride

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